molecular formula C18H38S3 B12644351 Di-tert-nonyl trisulphide CAS No. 83803-76-3

Di-tert-nonyl trisulphide

Cat. No.: B12644351
CAS No.: 83803-76-3
M. Wt: 350.7 g/mol
InChI Key: YDRWQLCEIZDJQS-UHFFFAOYSA-N
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Description

Di-tert-nonyl trisulphide is an organosulfur compound with the molecular formula C18H38S3. It is also known by its IUPAC name, 2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane. This compound is characterized by the presence of three sulfur atoms in its structure, making it a trisulfide. It is primarily used in industrial applications and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-nonyl trisulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically involves heating the mercaptan with elemental sulfur under controlled conditions to form the trisulphide. The reaction can be represented as follows:

3RSH+S8R3S3+H2S3 RSH + S_8 \rightarrow R_3S_3 + H_2S 3RSH+S8​→R3​S3​+H2​S

where ( R ) represents the tert-nonyl group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tert-nonyl mercaptan and sulfur are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Di-tert-nonyl trisulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and disulfides.

    Substitution: The sulfur atoms in the compound can participate in substitution reactions, leading to the formation of different organosulfur compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Di-tert-nonyl trisulphide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.

    Industry: It is used as a lubricant additive and a presulfiding agent in the petroleum industry

Mechanism of Action

The mechanism of action of di-tert-nonyl trisulphide involves its interaction with biological molecules through its sulfur atoms. The compound can form disulfide bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl trisulphide
  • Di-tert-dodecyl trisulphide
  • Di-tert-nonyl polysulfide

Comparison

Di-tert-nonyl trisulphide is unique due to its specific tert-nonyl group, which imparts distinct chemical and physical properties compared to other trisulphides. For example, di-tert-butyl trisulphide has a shorter carbon chain, resulting in different reactivity and solubility. Di-tert-dodecyl trisulphide, on the other hand, has a longer carbon chain, affecting its physical properties and industrial applications .

Properties

CAS No.

83803-76-3

Molecular Formula

C18H38S3

Molecular Weight

350.7 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane

InChI

InChI=1S/C18H38S3/c1-7-9-11-13-15-17(3,4)19-21-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

YDRWQLCEIZDJQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSSC(C)(C)CCCCCC

Origin of Product

United States

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